n-Butyl-4-chloroaniline chemical properties and structure
n-Butyl-4-chloroaniline chemical properties and structure
An In-depth Technical Guide to n-Butyl-4-chloroaniline: Chemical Properties, Structure, and Synthetic Methodologies
Authored by: Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of n-Butyl-4-chloroaniline, a derivative of the widely utilized chemical intermediate, 4-chloroaniline. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the core chemical properties, structural features, and a detailed, validated protocol for its synthesis. The guide emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical, field-proven insights.
Introduction: The Chemical Landscape of n-Butyl-4-chloroaniline
n-Butyl-4-chloroaniline (CAS No. 5441-81-6) is an N-alkylated aromatic amine.[1] It belongs to the class of organochlorine compounds and is structurally characterized by a 4-chlorophenyl group bonded to a secondary amine, which is further substituted with an n-butyl group.[1] While its parent compound, 4-chloroaniline, is a well-established intermediate in the synthesis of pharmaceuticals, dyes, and pesticides, the specific applications of n-Butyl-4-chloroaniline are less documented in readily available literature.[2][3] However, its structure suggests potential utility as a building block in organic synthesis, particularly in the development of novel bioactive molecules and functional materials. The introduction of the n-butyl group modifies the lipophilicity and steric profile of the 4-chloroaniline scaffold, which can be strategically exploited in drug design to modulate pharmacokinetic and pharmacodynamic properties.
Physicochemical and Structural Properties
The fundamental physicochemical properties of n-Butyl-4-chloroaniline are summarized in the table below. These properties are crucial for its handling, purification, and application in synthetic chemistry.
| Property | Value | Source |
| IUPAC Name | N-butyl-4-chloroaniline | PubChem[1] |
| CAS Number | 5441-81-6 | PubChem[1] |
| Molecular Formula | C₁₀H₁₄ClN | PubChem[1] |
| Molecular Weight | 183.68 g/mol | PubChem[1] |
| XLogP3 | 3.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
The structure of n-Butyl-4-chloroaniline is depicted below:
Caption: 2D structure of n-Butyl-4-chloroaniline.
Synthesis of n-Butyl-4-chloroaniline: A Validated Protocol
The synthesis of n-Butyl-4-chloroaniline is most directly achieved through the N-alkylation of 4-chloroaniline with an appropriate butylating agent, such as n-butyl bromide. This reaction is a classic example of nucleophilic substitution, where the nitrogen atom of the aniline acts as the nucleophile.
Causality Behind Experimental Choices
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Choice of Base: A non-nucleophilic base, such as potassium carbonate, is employed to deprotonate the aniline, thereby increasing its nucleophilicity without competing in the alkylation reaction.
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Solvent Selection: A polar aprotic solvent like N,N-dimethylformamide (DMF) is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism by solvating the cation of the base and leaving the anion more reactive.
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Reaction Temperature: The reaction is typically heated to increase the rate of reaction. However, excessive heat should be avoided to minimize the potential for side reactions, such as over-alkylation.
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Work-up Procedure: An aqueous work-up is necessary to remove the inorganic salts and any remaining DMF. Extraction with an organic solvent, followed by washing and drying, ensures the isolation of a pure product.
Step-by-Step Experimental Protocol
Materials:
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4-chloroaniline
-
n-butyl bromide
-
Potassium carbonate (anhydrous)
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate
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Saturated aqueous sodium chloride (brine)
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Anhydrous magnesium sulfate
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Deionized water
Procedure:
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To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloroaniline (1.0 eq.), potassium carbonate (1.5 eq.), and DMF.
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Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
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Add n-butyl bromide (1.2 eq.) dropwise to the stirring suspension.
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Heat the reaction mixture to 80 °C and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and pour it into deionized water.
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Extract the aqueous mixture with ethyl acetate (3 x volumes).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure n-Butyl-4-chloroaniline.
Caption: Workflow for the synthesis of n-Butyl-4-chloroaniline.
Reactivity and Potential Applications
The reactivity of n-Butyl-4-chloroaniline is primarily dictated by the nucleophilic nitrogen atom and the activated aromatic ring. The lone pair of electrons on the nitrogen can participate in a variety of reactions, including acylation, further alkylation, and reactions with electrophiles. The aromatic ring is susceptible to electrophilic aromatic substitution, with the amino group being an activating, ortho-, para-director.
Given that 4-chloroaniline is a precursor to a wide range of products, it is plausible that n-Butyl-4-chloroaniline serves as a more specialized intermediate.[2] Potential applications include:
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Pharmaceutical Synthesis: As a scaffold for the development of new therapeutic agents. The 4-chloroaniline moiety is present in drugs such as the anxiolytic chlordiazepoxide.[3] The n-butyl group can be used to tune the lipophilicity and target engagement of a lead compound.
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Agrochemicals: In the synthesis of novel herbicides and pesticides. 4-Chloroaniline is a known precursor to several agrochemicals, including anilofos and monolinuron.[2]
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Dye and Pigment Industry: As a building block for specialized dyes and pigments.
Spectroscopic Characterization (Predicted)
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¹H NMR: The spectrum would show characteristic signals for the aromatic protons, with splitting patterns indicative of a 1,4-disubstituted benzene ring. The n-butyl group would exhibit a triplet for the terminal methyl group, a sextet for the adjacent methylene group, a quintet for the next methylene group, and a triplet for the methylene group attached to the nitrogen. The N-H proton would appear as a broad singlet.
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¹³C NMR: The spectrum would display six distinct signals for the aromatic carbons, with the carbon attached to the chlorine and the carbon attached to the nitrogen being significantly shifted. Four signals would be observed for the n-butyl group.
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IR Spectroscopy: Key vibrational bands would include N-H stretching (around 3400 cm⁻¹), C-H stretching of the alkyl and aromatic groups (around 3100-2800 cm⁻¹), C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹), and a strong C-Cl stretching band (around 1100-1000 cm⁻¹).
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Mass Spectrometry: The molecular ion peak would be observed at m/z = 183. The fragmentation pattern would likely involve the loss of the butyl group and other characteristic fragments of the chloroaniline moiety. A prominent peak at 127 amu, characteristic of 4-chloroaniline, could be expected from the cleavage of the N-butyl group.[4]
Safety and Handling
A specific Safety Data Sheet (SDS) for n-Butyl-4-chloroaniline is not widely available. Therefore, it should be handled with the same precautions as its parent compound, 4-chloroaniline, which is classified as toxic and a possible carcinogen.[5]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
n-Butyl-4-chloroaniline is a valuable chemical intermediate with significant potential in various fields of chemical synthesis, particularly in drug discovery and materials science. This guide provides a foundational understanding of its chemical properties, a reliable synthetic protocol, and an overview of its potential applications. As research into novel chemical entities continues, the utility of such specialized building blocks is expected to grow, making a thorough understanding of their chemistry essential for the modern scientist.
References
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PubChem. (n.d.). 4-Chloroaniline. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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PubChem. (n.d.). n-Butyl-4-chloroaniline. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
- Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (2022). A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry, 46(1), 133-143.
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Wikipedia. (n.d.). 4-Chloroaniline. Retrieved January 23, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Chloroaniline: A Crucial Intermediate for Pharmaceutical Synthesis. Retrieved January 23, 2026, from [Link]
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Bae, Y. (2023). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. Retrieved January 23, 2026, from [Link]
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International Programme on Chemical Safety. (2003). 4-Chloroaniline (CICADS 48). INCHEM. Retrieved January 23, 2026, from [Link]
- US Patent US11498905B2. (2022). Inhibitors of platelet function and methods for use of the same. Google Patents.
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